molecular formula C16H22N2O4S B4776572 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4776572
M. Wt: 338.4 g/mol
InChI Key: UXSJTGAACXXRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of various cancers and autoimmune diseases.

Mechanism of Action

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide exerts its therapeutic effects by inhibiting the activity of BTK, a key enzyme involved in the development and progression of various cancers and autoimmune diseases. BTK plays a critical role in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By inhibiting BTK, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide can prevent the activation of these signaling pathways, leading to the inhibition of cancer cell growth and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has been found to inhibit the activity of BTK, leading to the inhibition of cancer cell growth and the suppression of autoimmune responses. 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages for lab experiments. It has been shown to be highly selective for BTK, with minimal off-target effects. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its safety and efficacy in humans have not yet been fully established.

Future Directions

There are several future directions for research on 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of combination therapies that include 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide and other targeted therapies for the treatment of various cancers and autoimmune diseases. Another area of interest is the identification of biomarkers that can predict response to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide, which could help to identify patients who are most likely to benefit from treatment. Finally, further studies are needed to establish the safety and efficacy of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide in humans, which will be critical for the development of this compound as a therapeutic agent.

Scientific Research Applications

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases. In preclinical studies, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has been found to inhibit the growth and proliferation of cancer cells, including those associated with chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and non-Hodgkin's lymphoma (NHL).

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c19-16(17-12-15-4-3-10-22-15)13-5-7-14(8-6-13)18-9-1-2-11-23(18,20)21/h5-8,15H,1-4,9-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSJTGAACXXRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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